molecular formula C8H10BrNO2 B8569284 3-Bromo-4-(dimethoxymethyl)pyridine

3-Bromo-4-(dimethoxymethyl)pyridine

Cat. No.: B8569284
M. Wt: 232.07 g/mol
InChI Key: YXFVXRZKUPUETP-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-4-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-10-5-7(6)9/h3-5,8H,1-2H3

InChI Key

YXFVXRZKUPUETP-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=NC=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

PTSA (834 mg, 4.384 mmol) was added to a solution of 3-bromo-pyridine-4-carbaldehyde (600 mg, 3.2256 mmol) in methanol (20 mL). The resulting mixture was heated to reflux for 4 hours. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mixture was concentrated and basified with NaHCO3 solution. The reaction mixture was partitioned between water and DCM. The organic layer was washed with brine solution, dried over Na7SO4, filtered and the filtrate was concentrated to afford 700 mg of 3-Bromo-4-dimethoxymethyl-pyridine (93.5% yield).
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834 mg
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600 mg
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20 mL
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Synthesis routes and methods II

Procedure details

p-Toluene sulphonic acid (PTSA) (613.5 mg, 3.225 mmol) was added to a stirred solution of 3-bromoisonicotinaldehyde (500 mg, 2.688 mmol) in methanol (20 mL) and the resulting reaction mixture was stirred for 3 hours at 75° C. The reaction was monitored by TLC (10% ethyl acetate in hexane). The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The crude residue was diluted with ice, basified using saturated NaHCO3 solution and extracted using ethyl acetate. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated under reduced pressure. Purification by column chromatography on silica gel (10% ethyl acetate in hexane) afforded 600 mg of the product (96.3% yield).
Quantity
613.5 mg
Type
reactant
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500 mg
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20 mL
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Yield
96.3%

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